GSK8573 - 1693766-04-9

GSK8573

Catalog Number: EVT-270245
CAS Number: 1693766-04-9
Molecular Formula: C20H21NO3
Molecular Weight: 323.392
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
GSK8573 is the inactive control of GSK-2801.
Overview

GSK8573 is a chemical compound primarily recognized as an inactive control for GSK2801, which is an acetyl-lysine competitive inhibitor targeting the bromodomains BAZ2A and BAZ2B. The compound has garnered attention in scientific research for its role in epigenetics and drug discovery, particularly in studies involving bromodomain interactions and chromatin remodeling.

Source

GSK8573 is synthesized from various intermediates, with its synthesis methods being proprietary. It is available for research purposes through chemical supply companies, and its synthesis has been documented in scientific literature detailing its structural properties and applications.

Classification

GSK8573 belongs to the class of small molecules that interact with bromodomains, which are protein domains that recognize acetylated lysines on histones and non-histone proteins. Its classification as an inactive control compound allows researchers to differentiate between specific biological effects and nonspecific interactions in experimental setups.

Synthesis Analysis

Methods

The synthesis of GSK8573 involves several steps, starting from intermediate compounds. A notable method includes the use of microwave-assisted reactions in dimethylformamide at elevated temperatures. This process allows for the formation of the indolizine ring system, which is crucial for the compound's structure.

Technical Details

  1. Intermediate Preparation: The synthesis begins with the preparation of specific pyridinium salts.
  2. Reactions: Key reactions include:
    • Reaction of pyridinium salt with methyl acrylate in the presence of triethylamine and manganese dioxide.
    • Saponification of esters followed by bromination to yield bromo-substituted indolizines.
    • Final installation of aryl groups through Suzuki coupling reactions.

These methods highlight a combination of organic synthesis techniques tailored to achieve the desired molecular structure efficiently .

Molecular Structure Analysis

Structure

GSK8573 features a complex molecular structure characterized by an indolizine core substituted with various functional groups that enhance its binding properties. The specific arrangement of these groups contributes to its interaction with bromodomain proteins.

Data

  • Molecular Formula: The molecular formula for GSK8573 is C₁₅H₁₅N₃O₂S.
  • Molecular Weight: Approximately 323.39 g/mol.
  • Dissociation Constant (Kd): The binding affinity to bromodomain-containing protein BRD9 is measured at 1.04 μM, indicating moderate interaction strength .
Chemical Reactions Analysis

Reactions

As an inactive control compound, GSK8573 does not participate significantly in typical chemical reactions under standard laboratory conditions. Its primary function is to serve as a negative control in experiments involving GSK2801, thereby allowing researchers to assess the specificity and efficacy of active compounds without interference from GSK8573 itself.

Technical Details

  • Stability: GSK8573 remains stable over time, showing minimal degradation under various storage conditions (stored as a powder at -20°C for three years).
  • Non-reactivity: It does not engage in oxidation or reduction reactions typical of more reactive compounds .
Mechanism of Action

Process

GSK8573 functions primarily as a control compound in biological assays. It interacts with BRD9 but does not exert significant biological effects due to its inactive nature.

Data

  • Binding Affinity: The dissociation constant (Kd) value indicates that while it binds to BRD9, this interaction does not lead to downstream biological activity.
  • Biochemical Pathways: It serves to delineate the role of active compounds like GSK2801 in inhibiting BAZ2A and BAZ2B bromodomains by providing a baseline for comparison .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in dimethyl sulfoxide and other organic solvents.

Chemical Properties

  • Stability: Exhibits long-term stability under recommended storage conditions.
  • Inactivity: As an inactive control, it does not participate in metabolic pathways or exhibit toxicity even at high doses .
Applications

GSK8573 has several scientific applications:

  • Epigenetics Research: Utilized to study bromodomain functions in gene regulation and chromatin dynamics.
  • Drug Discovery: Acts as a control compound in developing inhibitors targeting bromodomains, helping validate new therapeutic candidates.
  • Biological Assays: Employed in various assays to elucidate binding interactions and functional roles of bromodomains without influencing cellular processes directly .

This comprehensive analysis underscores GSK8573's importance as a research tool in understanding bromodomain interactions and advancing drug discovery efforts targeting epigenetic mechanisms.

Introduction

Overview of Bromodomain Targets Modulated by GSK8573

GSK8573 was developed as the inactive control counterpart to the BAZ2A/B inhibitor GSK2801 within a chemical probe pair. Bromodomains are evolutionarily conserved structural modules that recognize acetylated lysine residues on histone tails, functioning as epigenetic "readers" that recruit transcriptional machinery. The human proteome encodes 61 bromodomains across 46 proteins, categorized into eight subfamilies based on structural homology. Within this landscape, BAZ2A and BAZ2B bromodomains belong to the bromodomain-containing zinc finger family and serve as critical regulators of ribosomal RNA transcription through their association with the nucleolar remodeling complex (NoRC) [1] [3].

Biophysically, GSK8573 exhibits a distinct interaction profile:

  • Selective BRD9 binding: Demonstrates measurable affinity for the BRD9 bromodomain (Kd = 1.04 μM) via favorable enthalpy changes (ΔH = -8.98 ± 0.152 kcal/mol)
  • BAZ2A/B inactivity: Lacks inhibitory activity against its intended targets (BAZ2A/B) at concentrations up to 10 μM
  • Pan-bromodomain inactivity: Shows no significant binding to other bromodomain family members in broad-spectrum screening assays [1] [3]

Table 1: Target Selectivity Profile of GSK8573 vs. Reference Compound

Bromodomain TargetGSK8573 Kd (μM)GSK2801 Kd (μM)Functional Consequence
BAZ2A>100.257Transcriptional silencing
BAZ2B>100.136rRNA regulation
BRD91.04~1.0Chromatin remodeling
Other bromodomains>10VariableN/A [1] [3]

This unique profile positions GSK8573 as a critical experimental tool for:

  • Controlling for BRD9-related off-target effects in BAZ2A/B studies
  • Identifying non-bromodomain mediated phenotypes observed with GSK2801
  • Validating target engagement specificity in cellular assays [1] [3] [5]

Role of BAZ2A/B Bromodomains in Disease Pathogenesis

Dysregulation of BAZ2A and BAZ2B bromodomains contributes to pathological processes through aberrant epigenetic control. These targets exhibit distinct and overlapping disease associations:

Cancer Pathogenesis:

  • Prostate cancer progression: BAZ2B overexpression correlates with advanced Gleason scores and metastatic potential through inappropriate activation of oncogenic transcription programs
  • Ribosomal dysregulation: BAZ2A-mediated silencing of tumor suppressor genes adjacent to ribosomal DNA loci occurs in multiple carcinomas
  • Stemness maintenance: BAZ2B facilitates cancer stem cell phenotypes in hematological malignancies by sustaining expression of pluripotency factors [1] [2]

Neurodegenerative Mechanisms:

  • Alzheimer's disease linkage: BAZ2A/B activity influences tauopathy progression through interactions with histone acetylation patterns in neuronal chromatin
  • Transcriptional instability: Aberrant BAZ2B recruitment promotes mitochondrial gene dysregulation in Parkinson's disease models [4] [7]

Metabolic and Muscular Pathologies:

  • Sarcopenia acceleration: Age-related BAZ2A activation contributes to muscle atrophy through epigenetic suppression of regenerative gene networks
  • Insulin signaling disruption: BAZ2B modulates glucocorticoid-responsive genes involved in glucose homeostasis, creating intersection points with diabetes pathogenesis [9] [10]

Table 2: Disease Associations Linked to BAZ2A/B Dysregulation

Disease CategoryMolecular MechanismFunctional Consequence
OncologicalrDNA silencingTumor suppressor inactivation
Cancer stem cell maintenanceTherapy resistance
NeurodegenerativeTau acetylation crosstalkAccelerated NFT formation
Mitochondrial gene dysregulationNeuronal bioenergetic failure
MetabolicGlucocorticoid pathway modulationInsulin resistance
MusculoskeletalMyogenic program suppressionImpaired muscle regeneration [1] [2] [4]

The therapeutic relevance of BAZ2A/B inhibition extends beyond oncology, with emerging implications for:

  • Attenuating inflammaging pathways in age-related conditions
  • Modulating fibrotic responses in organ failure pathologies
  • Rescuing synaptic plasticity defects in cognitive disorders [2] [10]

Rationale for Molecular Targeting via GSK8573

The chemical design strategy for GSK8573 centered on creating a structural analog of the potent BAZ2A/B inhibitor GSK2801 with minimal target engagement. This approach addressed a critical gap in chemical biology: the lack of appropriate negative controls for epigenetic target validation.

Structural Rationale:

  • Preserved core indolizine scaffold maintaining similar physicochemical properties (MW = 323.39, LogP = 4.44)
  • Strategic modification at the 7-position: Replacement of sulfonyl group with propoxy chain disrupts key H-bond interactions in BAZ2A/B binding pockets
  • Retained acetyl group at position 3 maintains BRD9 affinity while eliminating BAZ2A/B engagement [3] [5]

Experimental Applications:

  • Target validation studies: Confirms observed phenotypes with GSK2801 result specifically from BAZ2A/B inhibition rather than off-target effects
  • Concentration-response controls: Provides matched dosing controls to establish selectivity windows in cellular assays
  • Mechanistic deconvolution: Distinguishes bromodomain-dependent effects from chemical scaffold-associated artifacts [1] [3]

Table 3: Chemical Probe Pair Attributes for BAZ2A/B Research

CharacteristicGSK2801 (Active Probe)GSK8573 (Inactive Control)
Chemical Structure7-(Benzenesulfonyl) substitution7-Propoxy substitution
BAZ2A Kd257 nM>10,000 nM
BRD9 Kd~1.0 μM1.04 μM
Cellular EfficacyInhibits rRNA synthesis (IC50 = 120 nM)No activity at 10 μM
Optimal Use CasePathway perturbation studiesOff-target effect controls [1] [3] [5]

The chemical probe pair strategy exemplified by GSK2801/GSK8573 enables:

  • Rigorous validation of BAZ2A/B-dependent phenotypes using isogenic cell lines
  • Identification of BRD9-mediated effects when observed in both probe and control
  • Standardization of chemical genetics approaches for bromodomain research [1] [3]

Future applications may include:

  • Development of next-generation probes with improved selectivity profiles
  • Elucidation of non-catalytic BAZ2A/B functions through occupancy studies
  • Investigation of allosteric mechanisms in bromodomain-containing complexes [2]

Properties

CAS Number

1693766-04-9

Product Name

GSK8573

IUPAC Name

1-[1-(3-methoxyphenyl)-7-propoxyindolizin-3-yl]ethanone

Molecular Formula

C20H21NO3

Molecular Weight

323.392

InChI

InChI=1S/C20H21NO3/c1-4-10-24-17-8-9-21-19(14(2)22)13-18(20(21)12-17)15-6-5-7-16(11-15)23-3/h5-9,11-13H,4,10H2,1-3H3

InChI Key

QQBGNWWJANJWNY-UHFFFAOYSA-N

SMILES

CCCOC1=CC2=C(C=C(N2C=C1)C(=O)C)C3=CC(=CC=C3)OC

Solubility

Soluble in DMSO

Synonyms

GSK8573

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.